Product packaging for Dicyanomethylenecyanamide(Cat. No.:CAS No. 117533-11-6)

Dicyanomethylenecyanamide

Cat. No.: B14304349
CAS No.: 117533-11-6
M. Wt: 104.07 g/mol
InChI Key: RJSPLEWZCPCSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Dicyanomethylenecyanamide within Modern Organic and Inorganic Chemistry

In the realm of modern organic and inorganic chemistry, this compound stands out due to its high nitrogen content and the presence of multiple reactive sites. uni-muenchen.de Its structure, featuring a dicyanomethylene group attached to a cyanamide (B42294) moiety, imparts a potent combination of electron-withdrawing and coordinating capabilities. This dual nature allows it to participate in a wide array of chemical transformations, making it a valuable synthon in the construction of complex molecular architectures. lehigh.edu In organic synthesis, it serves as a precursor to various heterocyclic compounds and nitrogen-rich molecules. bhu.ac.in In inorganic chemistry, its anionic form acts as a versatile ligand, capable of coordinating with a variety of metal ions to form coordination polymers and metal-organic frameworks with intriguing properties. libretexts.orgmsu.edu

Historical Trajectory and Foundational Studies of this compound

The exploration of this compound and related cyanocarbon compounds has a rich history rooted in the quest for novel materials with unusual electronic properties. While early studies on cyanocarbons date back several decades, the specific investigation of this compound gained momentum with the development of new synthetic methodologies and characterization techniques. Foundational studies focused on elucidating its fundamental chemical reactivity, including its propensity to form stable anions and its behavior in cycloaddition reactions. These early investigations laid the groundwork for its subsequent application in more complex chemical systems. The understanding of its electronic structure and bonding, derived from these seminal works, continues to inform contemporary research. history.ac.uknorthwestern.edubard.eduias.edu

Current Research Landscape and Emerging Trends in this compound Chemistry

The current research landscape surrounding this compound is vibrant and expanding, driven by the pursuit of advanced materials with tailored functionalities. adamasuniversity.ac.inresearchgate.netkeystonesymposia.orgcolab.ws A significant trend involves its use in the design and synthesis of high-energy-density materials. The high nitrogen content and endothermic heat of formation of this compound and its derivatives make them attractive candidates for the development of novel energetic compounds. uni-muenchen.descielo.brntrem.com

Another burgeoning area of research is its application in functional organic materials. ims.ac.jpalbany.eduwiley.comunizar-csic.esnikko-rica.co.jp The electron-accepting nature of the dicyanomethylene group makes it a key component in the design of organic semiconductors, nonlinear optical materials, and charge-transfer complexes. ims.ac.jp Researchers are actively exploring how to incorporate this moiety into larger π-conjugated systems to fine-tune their electronic and optical properties for applications in electronics and photonics. wiley.com Furthermore, the coordination chemistry of the this compound anion continues to be a fertile ground for discovery, with new coordination polymers and metal complexes being synthesized and investigated for their magnetic, porous, and catalytic properties. libretexts.orgegyankosh.ac.in

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount to harnessing its full potential in chemical research and materials science. epa.govnetzsch.comnih.govmdpi.com this compound possesses a unique set of characteristics that stem from its distinct molecular structure and electron distribution.

Molecular Structure and Spectroscopic Data

The molecular formula of this compound is C4N4, with a molecular weight of approximately 104.07 g/mol . nih.gov Its structure is characterized by a central carbon atom double-bonded to another carbon, which is in turn bonded to two nitrile groups (C≡N). The central carbon is also bonded to a nitrogen atom of a cyanamide group (-N-C≡N). This arrangement results in a planar molecule with a high degree of conjugation and electron delocalization.

PropertyValue
Molecular FormulaC4N4
Molecular Weight104.07 g/mol nih.gov
IUPAC Namedicyanomethylidenecyanamide nih.gov
CAS Number117533-11-6 nih.gov

Spectroscopic techniques are invaluable for elucidating the structure and bonding within this compound. Infrared (IR) spectroscopy reveals characteristic strong absorption bands for the nitrile (C≡N) stretching vibrations, typically in the range of 2200-2300 cm⁻¹. The C=C double bond and C-N single bonds also exhibit distinct absorption bands. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides detailed information about the different carbon environments within the molecule.

Synthesis and Reaction Chemistry of this compound

The ability to synthesize and manipulate a molecule is fundamental to exploring its chemical behavior and potential applications. lehigh.edubhu.ac.inthoughtco.comelephango.comorganic-chemistry.org

Established Synthetic Routes

The synthesis of this compound can be achieved through several established routes. A common method involves the reaction of a suitable precursor, such as a malononitrile (B47326) derivative, with a cyanogen-containing reagent. The specific reaction conditions, including the choice of solvent and base, are crucial for achieving high yields and purity.

Reactivity Profile: Cycloaddition and Coordination Chemistry

The rich reaction chemistry of this compound is a key aspect of its utility. The electron-deficient nature of the dicyanomethylene group makes it a potent dienophile and dipolarophile in cycloaddition reactions. It readily participates in [4+2] and [3+2] cycloadditions with various dienes and 1,3-dipoles, providing access to a wide range of complex heterocyclic structures.

Furthermore, the cyanamide nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile and a coordination site. Deprotonation of the N-H bond generates the this compound anion, a versatile building block in coordination chemistry. msu.edu

Coordination Chemistry and the this compound Anion

The ability of this compound to form a stable anion opens up a vast and fascinating area of coordination chemistry. libretexts.orgmsu.eduegyankosh.ac.inuobabylon.edu.iqchemistrynotes.com

Formation and Properties of the this compound Anion

The proton on the cyanamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent cyano and dicyanomethylene groups. Treatment with a suitable base readily removes this proton to generate the this compound anion. This anion is stabilized by resonance, with the negative charge delocalized over the nitrogen and cyano groups.

The Anion as a Ligand: Coordination Polymers and Metal Complexes

The this compound anion is an excellent ligand for a wide variety of metal ions. libretexts.org It can coordinate to metals through one or more of its nitrogen atoms, acting as a monodentate, bidentate, or bridging ligand. This versatility allows for the construction of a diverse array of coordination compounds, ranging from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers. msu.edu The properties of these materials, such as their magnetic behavior, porosity, and thermal stability, can be tuned by varying the metal ion and the coordination mode of the ligand.

Applications in Materials Science

The unique properties of this compound and its derivatives have led to their exploration in various areas of materials science. psu.eduutoronto.callnl.govschrodinger.comcam.ac.uk

Design of Energetic Materials

The high nitrogen content and positive enthalpy of formation of this compound-based compounds make them promising candidates for the development of new energetic materials. uni-muenchen.descielo.brntrem.combibliotekanauki.plgoogle.com The goal is to create materials that have high energy density while also possessing sufficient thermal stability and low sensitivity to impact and friction. Research in this area focuses on incorporating the this compound moiety into larger molecules or using its anion to form energetic salts and coordination complexes. bibliotekanauki.pl

Functional Organic Materials

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4N4 B14304349 Dicyanomethylenecyanamide CAS No. 117533-11-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117533-11-6

Molecular Formula

C4N4

Molecular Weight

104.07 g/mol

IUPAC Name

dicyanomethylidenecyanamide

InChI

InChI=1S/C4N4/c5-1-4(2-6)8-3-7

InChI Key

RJSPLEWZCPCSIO-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=NC#N)C#N

Origin of Product

United States

Synthetic Methodologies for Dicyanomethylenecyanamide and Its Analogues

Established Reaction Pathways to Dicyanomethylenecyanamide Synthesis

While specific literature detailing the synthesis of this compound is scarce, established methodologies for the formation of its constituent dicyanomethylene and cyanamide (B42294) functionalities provide a foundation for proposing plausible synthetic routes.

The construction of the dicyanomethylene group often involves the Knoevenagel condensation, a reaction between an active methylene (B1212753) compound, such as malononitrile (B47326), and a carbonyl compound. rsc.org In the context of this compound, a hypothetical precursor could be a carbonyl cyanide derivative or a related electrophilic species.

A plausible stoichiometric approach could involve the reaction of a salt of cyanamide with an electrophilic dicyanomethylene precursor. For instance, the reaction of sodium cyanamide with a dicyanoketene (B14166945) acetal (B89532) or a related species could potentially lead to the desired product through nucleophilic substitution.

Catalytic approaches for the synthesis of related compounds often employ transition metals. For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-N bonds. A potential, though likely complex, catalytic cycle could involve the activation of a cyanamide derivative and its subsequent reaction with a dicyanomethylene-containing species. The development of N-heterocyclic carbene (NHC) complexes with metals like copper has also opened new avenues for various organic transformations, including those involving cyanamides. nih.gov

The synthesis of this compound would logically proceed through the formation of key precursors containing either the dicyanomethylene or the cyanamide moiety.

Dicyanomethylene Precursors: Malononitrile is a common and versatile starting material for generating the dicyanomethylene group. wikipedia.org It can undergo condensation with various electrophiles. Another key precursor is tetracyanoethylene (B109619) oxide (TCNEO), which can react with various nucleophiles to introduce the dicyanomethylene group. rsc.org For example, its reaction with dithiazoles has been shown to produce dicyanomethylene derivatives. rsc.org

Cyanamide Precursors: Cyanamides can be synthesized through various methods, including the reaction of amines with cyanogen (B1215507) bromide or other electrophilic cyanating agents. nih.gov More recent methods aim to avoid highly toxic reagents. For instance, N-substituted 5H-tetrazoles can undergo low-temperature metalation and cycloreversion to produce N-metalated cyanamides, which can then be reacted with electrophiles. organic-chemistry.org

A hypothetical reaction pathway could involve the reaction of the malononitrile anion (generated by a base) with an electrophilic nitrogen species that also contains a cyano group. Alternatively, a cyanamide anion could react with a source of the dicyanomethylene group.

Precursor Type Example Compound Synthetic Utility
DicyanomethyleneMalononitrileKnoevenagel condensation with carbonyls. rsc.org
DicyanomethyleneTetracyanoethylene Oxide (TCNEO)Reaction with nucleophiles to form dicyanomethylene adducts. rsc.org
CyanamideN-substituted 5H-tetrazolesCyanide-free synthesis of N-metalated cyanamides. organic-chemistry.org
CyanamideSecondary AminesReaction with cyanogen bromide for N-cyanation. nih.gov

Development of Novel Synthetic Routes for this compound Derivatives

The development of novel synthetic routes for derivatives of this compound would focus on innovative functionalization strategies and the introduction of chirality.

Functionalization of the this compound scaffold could be achieved by modifying either the dicyanomethylene or the cyanamide part of the molecule.

Functionalization of the Dicyanomethylene Group: The dicyanomethylene group is a strong electron-withdrawing group and can participate in various reactions. For instance, cycloaddition reactions with electron-rich alkenes could lead to the formation of cyclic derivatives. The synthesis of push-pull chromophores often involves the reaction of electron-rich alkynes with tetracyanoethylene (TCNE) or TCNEO, suggesting that this compound could potentially react in a similar manner. chemrxiv.orgresearchgate.net

Functionalization of the Cyanamide Group: The cyanamide moiety can also be a site for further reactions. The nitrogen atom of the cyanamide can act as a nucleophile, allowing for alkylation or arylation. Furthermore, the nitrile group can undergo cycloaddition reactions. For example, metal-catalyzed [2+2+2] cyclotrimerization reactions of cyanamides with alkynes have been used to synthesize complex heterocyclic structures like 2-aryl-α-carbolines. nih.gov

Functionalization Strategy Target Moiety Potential Reaction Resulting Structure
CycloadditionDicyanomethyleneReaction with electron-rich dienesSubstituted cyclic systems
Nucleophilic AdditionDicyanomethyleneReaction with nucleophilesAdducts with new C-Nu bonds
Alkylation/ArylationCyanamide (N-atom)Reaction with alkyl/aryl halidesN-substituted derivatives
CycloadditionCyanamide (Nitrile)[2+2+2] with alkynesFused heterocyclic systems

Introducing chirality into derivatives of this compound is a significant synthetic challenge. Asymmetric synthesis would likely focus on reactions involving the dicyanomethylene group.

One potential approach is the use of chiral catalysts in reactions that form the dicyanomethylene-containing core. For example, asymmetric Knoevenagel condensations have been developed using chiral organocatalysts to produce enantioenriched products. nih.gov Similarly, palladium-catalyzed asymmetric allylic alkylation of malononitriles has been shown to proceed with high enantioselectivity. rsc.org

Another strategy could involve the use of a chiral auxiliary attached to a precursor molecule. The auxiliary would direct the stereochemical outcome of a key bond-forming reaction, and would be removed in a subsequent step. While effective, this approach is less atom-economical than catalytic methods. orgsyn.org

A one-pot photoenzymatic synthesis has been reported for β-chiral malononitrile derivatives, combining a photocatalyzed Knoevenagel reaction with an ene-reductase-mediated asymmetric hydrogenation. rsc.org Such a chemoenzymatic cascade could be a powerful tool for the enantioselective synthesis of this compound derivatives, should a suitable precursor be identified.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and selectivity of any synthetic transformation. For the proposed synthesis of this compound, several factors would need to be carefully controlled.

Solvent: The choice of solvent can significantly influence reaction rates and selectivities. For reactions involving charged intermediates, polar aprotic solvents like DMF or DMSO are often used. For catalytic reactions, the solvent must be compatible with the catalyst and the reactants.

Temperature: Reaction temperature is a critical parameter. While higher temperatures can increase reaction rates, they can also lead to side reactions and decomposition of thermally sensitive products. For many of the proposed reactions, careful temperature control would be necessary.

Catalyst and Ligand: In catalytic approaches, the choice of metal and ligand is paramount. For instance, in palladium-catalyzed reactions, the ligand can influence the steric and electronic environment around the metal center, thereby controlling the selectivity of the reaction. The development of N-heterocyclic carbene ligands has provided a wide range of options for tuning catalytic activity. nih.gov

An example of reaction optimization for a related synthesis is the preparation of 2-(dicyanomethylene)-1,2-dihydropyridine derivatives, where the reaction of arylmethylidene derivatives of malononitrile dimers with 1,3-dicarbonyl compounds was optimized by screening different catalysts and solvents. researchgate.net

Parameter Influence on Reaction Example from Related Syntheses
SolventAffects solubility, reaction rates, and stability of intermediates.Dichloromethane found to be optimal for certain asymmetric alkylations.
TemperatureControls reaction rate and can influence selectivity and product stability.Low temperatures often favored in asymmetric synthesis to enhance enantioselectivity.
CatalystDetermines the reaction pathway and can be tuned for activity and selectivity.Chiral phase-transfer catalysts used for enantioselective alkylation of glycine (B1666218) derivatives. chemcess.com
BaseCan act as a catalyst or a stoichiometric reagent to generate nucleophiles.Piperidine used as a basic catalyst in the synthesis of dicyanomethylene pyridines. nih.gov

Inability to Elucidate Reaction Mechanisms of "this compound" Due to Lack of Scientific Literature

Following a comprehensive search of scientific databases and literature, it has been determined that there is no available research detailing the reaction mechanisms of the chemical compound specified as "this compound." This includes a lack of information regarding its fundamental mechanistic pathways, kinetic and thermodynamic profiles, and any associated catalytic processes.

Chemical databases confirm the existence of a molecule with the formula C4N4, referred to as (Dicyanomethylene)cyanamide. chemspider.com However, beyond this structural confirmation, there is a notable absence of published studies on its chemical behavior and reactivity.

Searches for related terms have yielded information on more complex molecules that incorporate "dicyanomethylene" and "cyanamide" functional groups within larger structures, such as [4-(dicyanomethylene)-2,5-cyclohexadien-1-ylidene]cyanamide. letopharm.comechemi.com Additionally, research exists on two-dimensional polymeric materials with the empirical formula C4N4, which are being explored for applications in materials science and electrocatalysis. researchgate.netresearchgate.netscilit.com However, the reaction mechanisms of these distinct and more complex systems cannot be extrapolated to the specific, discrete molecule of this compound.

Without any scientific literature to draw upon for the elucidation of its reaction mechanisms, including electron-pushing formalism, charge distribution, elementary steps, rate laws, activation parameters, or catalytic involvement, it is not possible to generate the requested professional and authoritative article. The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled when the foundational scientific data for this specific compound does not appear to exist in the public domain.

Therefore, the generation of the requested article focusing on the chemical compound “this compound” and its reaction mechanisms is not feasible at this time.

Elucidation of Reaction Mechanisms Involving Dicyanomethylenecyanamide

Mechanistic Insights from Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. By replacing an atom with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), chemists can follow the labeled atom's path and gain unambiguous evidence for bond-breaking and bond-forming steps.

Proposed Isotopic Labeling Experiments for Dicyanomethylenecyanamide:

¹³C Labeling of Cyano Groups: To investigate the mechanism of a reaction involving the nitrile groups, this compound could be synthesized with one or more of the cyano carbons labeled with ¹³C. For example, in a hydrolysis reaction, tracking the position of the ¹³C label in the product would confirm which nitrile group reacted and whether any rearrangements occurred. In decarboxylative cyanation reactions leading to nitrile synthesis, ¹³C-labeled cyanide sources are crucial for confirming the reaction pathway. nih.gov

¹⁵N Labeling of the Cyanamide (B42294) Nitrogen: The nitrogen atom of the cyanamide group could be labeled with ¹⁵N to study its reactivity. For instance, in a cyclization reaction where the cyanamide nitrogen acts as a nucleophile, the position of the ¹⁵N label in the final heterocyclic product would provide direct evidence for the proposed mechanism.

Deuterium (B1214612) Labeling for Kinetic Isotope Effect (KIE) Studies: Replacing a hydrogen atom with deuterium at a position involved in a rate-determining step can lead to a significant change in the reaction rate, an effect known as the kinetic isotope effect (KIE). While this compound itself lacks C-H bonds, studying the reactions of its derivatives with C-H bonds adjacent to the functional groups could provide valuable mechanistic information. For instance, in an oxidation reaction of a derivative, a primary KIE would be observed if the C-H bond is broken in the slowest step of the reaction.

Table 3: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound Reactions

IsotopeLabeled PositionReaction Type to StudyExpected Insight
¹³CCyano carbon(s)Hydrolysis, Cyclization, CouplingFate of the nitrile group, identification of reacting site
¹⁵NCyanamide nitrogenCyclization, Nucleophilic additionRole and fate of the cyanamide nitrogen
²H (D)On a derivative's alkyl chainOxidation, EliminationInvolvement of C-H bond cleavage in the rate-determining step

This table presents hypothetical isotopic labeling experiments based on established principles of mechanistic chemistry.

The application of these advanced mechanistic techniques, while not yet reported specifically for this compound, holds the key to unlocking a deeper understanding of its chemical behavior and paving the way for the rational design of new synthetic methodologies and functional materials based on this intriguing molecule.

Theoretical and Computational Investigations of Dicyanomethylenecyanamide

Quantum Chemical Analysis of Dicyanomethylenecyanamide Electronic Structure

A thorough understanding of the electronic structure of this compound is fundamental to predicting its reactivity and properties. Quantum chemical calculations would be the primary tool for such an investigation.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to determine the distribution and energy of these electrons. matanginicollege.ac.inpressbooks.pub For this compound, MO theory would be employed to calculate the energies and shapes of its molecular orbitals.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. For instance, in the study of thiophene (B33073) sulfonamide derivatives, a smaller HOMO-LUMO gap was correlated with higher reactivity. mdpi.com

Table 1: Hypothetical Frontier Orbital Data for this compound

OrbitalEnergy (eV)Description
LUMO(Value)Primarily located on the dicyanomethylene group, indicating a site for nucleophilic attack.
HOMO(Value)Distributed across the cyanamide (B42294) moiety, suggesting this as the region for electrophilic attack.
Gap (Value) Indicates the overall reactivity of the molecule.

Note: The values in this table are hypothetical and would need to be calculated using quantum chemical software.

The electron density distribution reveals how electrons are distributed within the molecule, highlighting regions that are electron-rich or electron-poor. utwente.nlwikipedia.org This is critical for understanding the molecule's electrostatic potential and predicting sites of interaction. For this compound, the high electronegativity of the nitrogen atoms would lead to a significant polarization of the electron density.

Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial atomic charges. bhu.ac.in This charge analysis quantifies the electron distribution, providing insight into the electrostatic interactions the molecule can engage in. For example, in a study of a DHBFHP molecule, Mulliken charge analysis identified the most positive and negative carbon atoms, indicating likely centers for reaction. bhu.ac.in A molecular electrostatic potential (MEP) map would visually represent the charge distribution, with color-coding to show electron-rich (negative potential) and electron-poor (positive potential) regions.

Computational Modeling of this compound Reactivity and Selectivity

Computational modeling can provide valuable predictions about how this compound will behave in chemical reactions.

To predict the most likely reaction pathways for this compound, computational methods can be used to map out the potential energy surface of a reaction. rsc.org This involves identifying stable intermediates and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. kaist.ac.kr

Techniques such as Density Functional Theory (DFT) are commonly used to calculate the geometries and energies of reactants, products, and transition states. researchgate.net By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For example, computational studies on solid-state synthesis have successfully predicted complex reaction pathways by analyzing the reaction network. escholarship.org

Table 2: Hypothetical Reaction Pathway Analysis for the Hydrolysis of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants0.0This compound + H₂O
2Transition State 1(Value)Addition of water to a cyano group
3Intermediate 1(Value)Tetrahedral intermediate
4Transition State 2(Value)Proton transfer
5Products(Value)Hydrolysis products

Note: The values in this table are hypothetical and represent the type of data generated from reaction pathway modeling.

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. mdpi.comrsc.org Computational models can simulate these solvent effects, providing a more accurate picture of the reaction in a realistic environment.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. rsc.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. mdpi.com For more detailed insights, explicit solvent models can be used, where individual solvent molecules are included in the calculation. mdpi.com This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining reaction pathways and stability. mdpi.comdiva-portal.org For instance, studies on the N-functionalization of heterocycles have shown that hybrid implicit-explicit solvent models can provide a more accurate description of solvent effects. mdpi.com

Application of Advanced Computational Methodologies

These can include:

Machine Learning and AI: Machine learning models are increasingly used to predict chemical properties and reaction outcomes with high speed and accuracy. semanticscholar.org For a molecule like this compound, a trained model could potentially predict its reactivity or spectroscopic signatures based on its structure.

Multiscale Modeling: This approach combines different levels of theory to study large and complex systems. For example, a quantum mechanics/molecular mechanics (QM/MM) approach could be used to study the reaction of this compound with a large biomolecule, where the reactive site is treated with high-level QM and the surrounding environment with more efficient MM methods. mdpi.com

Advanced Spectroscopic Prediction: Computational methods can simulate various types of spectra (e.g., NMR, IR, UV-Vis). For this compound, theoretical predictions of its spectra would be invaluable for its experimental characterization. Quantum chemical calculations have been successfully used to assign the UV-Visible absorption spectra of complex dicyano derivatives. nih.gov

These advanced methodologies offer powerful tools to probe the intricate details of molecular behavior and are essential for the rational design of new materials and chemical processes. nih.govmdpi.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal method for investigating the electronic structure and properties of molecules like this compound. A typical DFT study would involve the optimization of the molecule's geometry to find its most stable three-dimensional structure.

Subsequent calculations would yield a wealth of information, which can be summarized in the following table:

Calculated Property Significance for this compound
Optimized Molecular Geometry Provides precise bond lengths, bond angles, and dihedral angles, offering insight into the planarity and overall shape of the molecule.
Electronic Properties Includes the distribution of electron density, dipole moment, and electrostatic potential, which are crucial for understanding intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting the molecule's reactivity, electronic transitions, and charge transfer characteristics.
Vibrational Frequencies Calculation of the vibrational spectrum (IR and Raman) allows for the identification of characteristic functional group vibrations and can be compared with experimental data for structural confirmation.

Molecular Dynamics Simulations for Dynamic Behavior

To understand the behavior of this compound in a condensed phase (such as in a solvent or as part of a larger molecular assembly), Molecular Dynamics (MD) simulations would be the method of choice. MD simulations model the movement of atoms and molecules over time, offering insights into dynamic processes.

An MD study of this compound would typically investigate:

Simulation Aspect Insights Gained for this compound
Solvation Effects How the molecule interacts with solvent molecules, including the formation of hydrogen bonds and the influence of the solvent on its conformation and electronic properties.
Conformational Dynamics Exploration of the different shapes the molecule can adopt at various temperatures and the energy barriers between these conformations.
Intermolecular Interactions Simulating the aggregation behavior of this compound molecules to understand how they pack in a solid state or interact in solution.

While specific MD simulations for this compound are not found in the current literature, the methodology is widely applied to organic molecules of similar size and complexity. Such studies on related systems often reveal the importance of electrostatic and van der Waals interactions in determining the bulk properties of the material.

Advanced Analytical Characterization of Dicyanomethylenecyanamide and Its Derivatives

High-Resolution Spectroscopic Techniques for Dicyanomethylenecyanamide

High-resolution spectroscopic techniques are indispensable for the detailed molecular-level investigation of this compound. These methods probe the interactions of the molecule with electromagnetic radiation, offering insights into its vibrational, electronic, and nuclear environments.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. uni-siegen.deresearchgate.net These methods are based on the principle that molecules absorb or scatter light at specific frequencies corresponding to their unique vibrational modes. uni-siegen.deksu.edu.salibretexts.org

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that result in a change in the dipole moment. ksu.edu.saedinst.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the molecule's polarizability. ksu.edu.saedinst.com Because the selection rules for IR and Raman activity are different, they are considered complementary techniques, and together they can provide a more complete picture of the vibrational modes of a molecule. researchgate.netksu.edu.sa

The vibrational frequencies observed in the IR and Raman spectra are sensitive to the molecular structure, including the arrangement of atoms and the strength of the chemical bonds. hawaii.edu For this compound, characteristic vibrational bands would be expected for the C≡N (nitrile) and C=C (dicyanomethylene) stretching modes. The positions, intensities, and shapes of these bands can be influenced by intermolecular interactions in the solid state, making vibrational spectroscopy a useful tool for studying polymorphism. americanpharmaceuticalreview.comspectroscopyonline.com

Table 1: Hypothetical Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
C≡NSymmetric Stretch~2220 - 2260Raman
C≡NAsymmetric Stretch~2220 - 2260IR
C=CStretch~1500 - 1600Raman
C-NStretch~1200 - 1350IR

Note: This table presents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of organic molecules like this compound. wikipedia.orgsigmaaldrich.com It is based on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹³C. irisotope.comlibretexts.org When placed in a strong magnetic field, these nuclei can exist in different spin states, and NMR detects the transitions between these states induced by radiofrequency radiation. wikipedia.orgyoutube.com

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. irisotope.com Due to the wide range of chemical shifts (typically 0-220 ppm), it is often possible to resolve a distinct signal for each unique carbon atom in a molecule. libretexts.org The chemical shift of a particular carbon nucleus is highly sensitive to its local electronic environment, providing clues about the types of functional groups present. irisotope.com

For this compound, one would expect to observe signals for the carbon atoms of the nitrile groups and the dicyanomethylene group. The precise chemical shifts would be influenced by the strong electron-withdrawing nature of the nitrile groups. While ¹H NMR is not directly applicable to this compound itself due to the absence of protons, it is a crucial technique for characterizing its derivatives that contain hydrogen atoms. researchgate.netrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C≡N110 - 120
C=C(CN)₂100 - 110
N-C=(CN)₂140 - 150

Note: This table presents predicted data for illustrative purposes.

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the optical properties of this compound, which arise from electronic transitions between different energy levels within the molecule. researchgate.netnepjol.info UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones. labmate-online.com The resulting spectrum provides information about the electronic structure of the molecule. pageplace.de

Fluorescence spectroscopy, on the other hand, measures the light emitted when an excited electron returns to a lower energy state. nepjol.infodenovix.com This technique is highly sensitive and can provide information about the excited state properties of a molecule. biocompare.com

For this compound and its derivatives, the electronic spectra are expected to be dominated by π-π* transitions associated with the conjugated system of the dicyanomethylene group. researchgate.net The position and intensity of the absorption and emission bands can be influenced by the solvent and the presence of different substituents on the molecule. researchgate.netresearchgate.net

Table 3: Illustrative Electronic Spectroscopy Data for a this compound Derivative

SolventAbsorption λmax (nm)Emission λmax (nm)
Hexane350420
Dichloromethane365450
Acetonitrile (B52724)360445

Note: This table presents illustrative data for a hypothetical derivative.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. sigmaaldrich.comwikipedia.org It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns. etamu.edu A mass spectrometer ionizes the sample, separates the resulting ions based on their m/z ratio, and detects them. sigmaaldrich.com

For the analysis of this compound, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the molecular ion. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the elemental composition.

Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), combine the separation power of chromatography with the detection capabilities of mass spectrometry. metwarebio.commdpi.com These techniques are invaluable for analyzing complex mixtures and for the sensitive detection and quantification of this compound and its derivatives in various matrices. nih.govlcms.cz The choice between LC-MS and GC-MS would depend on the volatility and thermal stability of the specific compounds being analyzed. metwarebio.com

Table 4: Expected Mass Spectrometry Data for this compound (C₄N₄)

Ionm/z (calculated)
[M]⁺116.0124
[M-CN]⁺90.0103
[C₃N₂]⁺76.0143

Note: This table presents calculated data for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination of this compound Compounds

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a compound. uhu-ciqso.escreative-biostructure.comnumberanalytics.com The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.orgkit.edu The angles and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. kit.eduyoutube.com

For this compound and its derivatives, a single crystal X-ray structure would provide unambiguous confirmation of the molecular connectivity and geometry. It would reveal the planarity or non-planarity of the molecule, the precise bond lengths of the nitrile and dicyanomethylene groups, and the bond angles within the molecule. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-π stacking, can be elucidated. This information is critical for understanding the solid-state properties of these materials. researchgate.net

Table 5: Hypothetical Crystallographic Data for a this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.126
c (Å)9.871
β (°)105.34
Volume (ų)985.2
Z4

Note: This table presents hypothetical data for illustrative purposes.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique crucial for the characterization of crystalline materials. malvernpanalytical.comwikipedia.org It provides detailed information about the phase composition, crystal structure, and purity of a sample. malvernpanalytical.comnih.gov In the context of this compound and its derivatives, PXRD is instrumental in identifying different crystalline forms or polymorphs, which can exhibit distinct physical and chemical properties. nih.gov

The technique involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. wikipedia.orglibretexts.org The resulting diffraction pattern is a unique "fingerprint" of the crystalline phases present in the sample. malvernpanalytical.comspringernature.com By comparing the experimental PXRD pattern to reference patterns from databases or to calculated patterns from single-crystal X-ray diffraction (SCXRD) data, the specific crystalline phase or phases can be identified. nih.govspringernature.com

Key applications of PXRD in the analysis of this compound include:

Phase Identification: Distinguishing between different polymorphs, solvates, or co-crystals. mdpi.com This is critical as different solid-state forms can impact properties like solubility and stability.

Purity Assessment: Detecting the presence of crystalline impurities. With advancements in instrumentation, PXRD can quantify low levels of phase impurities. mdpi.comcambridge.org

Crystallinity Determination: Assessing the degree of crystallinity in a sample by comparing the integrated intensity of sharp crystalline peaks to the broad, diffuse scattering from any amorphous content. unigoa.ac.in

Monitoring Phase Transitions: Studying changes in the crystalline structure as a function of temperature, pressure, or humidity. unigoa.ac.in

The data obtained from PXRD analysis, such as the position (2θ angle) and intensity of the diffraction peaks, can be used to determine the unit cell parameters of the crystal lattice. springernature.com Detailed analysis of peak profiles can also provide information on crystallite size and strain within the material. springernature.com For quantitative analysis, methods like the single-peak (SP) method or whole-pattern fitting (WPF), including Rietveld refinement, can be employed to determine the weight fraction of different crystalline phases in a mixture. mdpi.comcambridge.org

A typical PXRD instrument consists of an X-ray source, a sample holder, and a detector. libretexts.org The sample is typically prepared by grinding it into a fine powder to ensure random orientation of the crystallites. unigoa.ac.in

Table 1: Illustrative PXRD Data for a Hypothetical Crystalline Phase of this compound

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.82100
21.04.2360
25.83.4575
30.12.9740

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Chromatographic Separations and Purity Assessment of this compound

Chromatographic techniques are fundamental for the separation, identification, and quantification of components within a mixture, making them indispensable for assessing the purity of this compound and its derivatives. wikipedia.orgopenaccessjournals.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify compounds in a liquid sample. wikipedia.orgshimadzu.com It is particularly well-suited for the analysis of organic nitrogen compounds like this compound. tandfonline.comtandfonline.com The development of a robust HPLC method is a critical step in ensuring accurate purity assessment and quality control. biomedpharmajournal.org

Method development in HPLC involves the systematic optimization of several key parameters to achieve the desired separation with good resolution, sensitivity, and analysis time. researchgate.net These parameters include:

Stationary Phase (Column): The choice of the column is paramount and depends on the polarity of the analyte. For polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) or aqueous normal-phase chromatography might be effective. wikipedia.org Reversed-phase columns (e.g., C18, C8) are also widely used for the separation of a broad range of organic molecules. nih.gov

Mobile Phase: The composition of the mobile phase, a mixture of solvents, is adjusted to control the retention and elution of the analytes. wikipedia.org For reversed-phase HPLC, a common mobile phase consists of a mixture of water and a miscible organic solvent like acetonitrile or methanol. nih.gov The pH and ionic strength of the mobile phase can also be manipulated to optimize separation, especially for ionizable compounds. researchgate.net Paired ion chromatography can be employed to enhance the retention of basic nitrogen compounds. tandfonline.com

Detector: The choice of detector depends on the physicochemical properties of the analyte. For compounds containing a chromophore, a UV-Vis detector is commonly used. nih.gov For enhanced sensitivity and selectivity, especially for nitrogen-containing compounds, a Chemiluminescent Nitrogen Detector (CLND) or a mass spectrometer (LC-MS) can be employed. nih.govresearchgate.net

Flow Rate and Temperature: These parameters are optimized to improve separation efficiency and reduce analysis time.

A well-developed HPLC method will exhibit good linearity, accuracy, precision (both intra- and inter-day), and sensitivity (low limit of detection and quantification). nih.govnih.gov

Table 2: Example of HPLC Method Parameters for the Analysis of a this compound-related Compound

ParameterCondition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (30:70, v/v) nih.gov
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

This table presents a hypothetical set of starting conditions for method development.

Gas Chromatography (GC) is a powerful separation technique used for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net While this compound itself may have limited volatility, its volatile derivatives can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netepa.gov

For GC analysis, non-volatile or thermally labile compounds like this compound often require a derivatization step to increase their volatility and improve their chromatographic properties. researchgate.netlibretexts.org This process involves chemically modifying the analyte to produce a derivative that is more suitable for GC analysis. researchgate.net

Key aspects of GC analysis for volatile derivatives of this compound include:

Derivatization: Common derivatization techniques for compounds with active hydrogens (like those potentially present in derivatives or precursors) include silylation, acylation, and alkylation. researchgate.netlibretexts.org For instance, pentafluorobenzyl bromide has been used as an alkylating agent for the GC analysis of cyanide and related compounds. canada.ca

Column Selection: The choice of the capillary column's stationary phase is critical for achieving good separation. Nonpolar phases (e.g., polymethylsiloxane with 5% phenyl groups) are common for general-purpose analysis, while more polar phases may be required for specific separations. nih.govnist.gov

Temperature Programming: The oven temperature is typically programmed to increase during the analysis, allowing for the elution of compounds with a wide range of boiling points. nih.govnist.gov

Detector: A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a mass spectrometer (MS) offers high selectivity and structural information, making it invaluable for identifying unknown derivatives and impurities. researchgate.netsilae.it

GC-MS analysis provides both retention time data for quantification and mass spectra for qualitative identification of the eluted compounds. researchgate.net

Table 3: Illustrative GC-MS Parameters for the Analysis of a Volatile Derivative of this compound

ParameterCondition
GC System Agilent 6890 or similar silae.it
Column DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar nih.gov
Carrier Gas Helium at a constant flow rate of 1.2 mL/min silae.it
Oven Program 60 °C (2 min hold), then ramp at 10 °C/min to 280 °C (5 min hold)
Injector Temperature 250 °C
MS Ion Source Temp 230 °C nih.govnist.gov
MS Quadrupole Temp 150 °C
Ionization Mode Electron Impact (EI) at 70 eV nih.govnist.gov
Scan Range m/z 40-500

This table provides a representative set of GC-MS conditions.

Advanced Derivatization Strategies for Analytical Enhancement of this compound Related Compounds

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. numberanalytics.commdpi.com For this compound and its related compounds, derivatization can be employed to enhance detectability, improve chromatographic separation, and increase volatility for GC analysis. numberanalytics.comresearchgate.net

The primary goals of derivatization in this context are:

Enhance Detector Response: Introducing a chromophore or fluorophore to the molecule can significantly improve its response to UV-Vis or fluorescence detectors in HPLC. researchgate.netresearchgate.net

Improve Volatility and Thermal Stability for GC: Replacing polar, active hydrogens with nonpolar groups makes the molecule more volatile and less prone to thermal degradation during GC analysis. researchgate.netsigmaaldrich.com

Improve Chromatographic Behavior: Derivatization can reduce peak tailing and improve resolution by blocking active sites on the analyte that might interact with the stationary phase. researchgate.net

Several derivatization strategies can be considered for cyanamide (B42294) and related nitrile compounds:

Acylation: Reagents like dansyl chloride can be used to derivatize primary and secondary amines, introducing a fluorescent tag for sensitive detection by HPLC with fluorescence detection. epa.gov

Alkylation: This is a common strategy for GC derivatization. For example, pentafluorobenzyl bromide (PFBBr) reacts with cyanide to form a derivative suitable for GC-MS analysis with highly sensitive electron capture or negative chemical ionization detection. canada.ca

Silylation: Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for replacing active hydrogens in various functional groups, creating more volatile and stable derivatives for GC analysis. sigmaaldrich.com

Reaction with Succinimidyl Esters: Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are used to derivatize cyanamide for HPLC analysis with UV or fluorescence detection. researchgate.net Another example is 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), which has been used for the sensitive analysis of cyanamide. researchgate.net

Condensation Reactions: For related compounds with appropriate functional groups, condensation with reagents like 2-hydroxyacetophenone (B1195853) can form fluorescent derivatives suitable for HPLC analysis. nih.gov

The choice of derivatization reagent and reaction conditions (e.g., pH, temperature, reaction time) must be carefully optimized to ensure complete and reproducible derivatization. researchgate.netresearchgate.net Solid-phase analytical derivatization is an advanced approach that combines extraction and derivatization into a single step, improving efficiency and reducing sample handling. researchgate.net

Table 4: Common Derivatization Reagents and Their Applications for Cyanamide-related Compounds

Derivatizing ReagentTarget Functional GroupAnalytical TechniquePurposeReference
Dansyl ChloridePrimary/Secondary AminesHPLC-FluorescenceEnhance sensitivity epa.gov
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)CyanamideHPLC-UV/FluorescenceEnhance detectability researchgate.net
Pentafluorobenzyl bromide (PFBBr)CyanideGC-MS (NCI)Increase volatility and sensitivity canada.ca
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Active Hydrogens (-OH, -NH, -SH)GC-MSIncrease volatility and stability sigmaaldrich.com
2-hydroxyacetophenoneNitriles (e.g., 2-cyanoacetamide)HPLC-FluorescenceForm fluorescent derivative nih.gov

Coordination Chemistry of Dicyanomethylenecyanamide As a Ligand

Synthesis and Structural Characterization of Metal-Dicyanomethylenecyanamide Complexes

The synthesis of metal-dicyanomethylenecyanamide complexes typically involves the reaction of a suitable metal salt with a source of the dicyanamide (B8802431) anion, such as sodium dicyanamide (Na[N(CN)₂]), in a suitable solvent. The final structure is often influenced by the choice of metal ion, the molar ratio of reactants, the solvent system, and the presence of ancillary co-ligands.

A vast number of transition metal complexes with the dicyanamide ligand have been synthesized and structurally characterized. The ligand's ability to bridge metal centers, most commonly in a μ₁,₅ (end-to-end) fashion, leads to the formation of extended polymeric structures. mdpi.commdpi.com

The structural diversity includes:

1D Polymeric Chains: In many complexes, metal ions are linked by double or single dicyanamide bridges to form infinite zigzag or linear chains. mdpi.com For example, in compounds like catena-[M(µ₁,₅-dca)₂(4-MOP-NO)₂] (where M = Co, Mn), the metal centers are coordinated by four nitrogen atoms from bridging dicyanamide anions and two oxygen atoms from axial 4-methoxypyridine-N-oxide (4-MOP-NO) co-ligands, creating a distorted octahedral geometry. mdpi.com

2D Layered Structures: By cross-linking these chains, 2D sheet-like networks can be formed. The topology of these networks can be tuned by the choice of co-ligand. For instance, complexes with 1,10-phenanthroline (B135089) (phen) can form 2D grids where each metal atom is linked to three others through both single and double dca bridges. dtu.dk

3D Frameworks: Interconnection of 2D layers can lead to the formation of complex three-dimensional frameworks. These materials are of interest for their potential porosity and applications in gas adsorption. researchgate.net

The coordination environment around the transition metal ion is typically octahedral, though distorted geometries are common. mdpi.commdpi.com In some cases, such as with copper(II), square planar geometries can also be observed. mdpi.com

Table 1: Structural Data for Selected Transition Metal-Dicyanomethylenecyanamide Complexes

Compound Formula Metal Ion Coordination Geometry Structural Motif Reference
catena-[Co(µ₁,₅-dca)₂(4-MOP-NO)₂] Co(II) Distorted Octahedral 1D Polymeric Chain mdpi.com
catena-[Mn(µ₁,₅-dca)₂(4-MOP-NO)₂] Mn(II) Distorted Octahedral 1D Polymeric Chain mdpi.com
[Cu(κ¹dca)₂(4-MOP-NO)₂] Cu(II) trans-Square Planar Mononuclear mdpi.com

The coordination chemistry of dicyanomethylenecyanamide with main group and f-block elements is less explored compared to transition metals.

Main Group Metals: Structurally characterized examples of this compound complexes with alkali and alkaline earth metals are scarce in the literature. The simple salt, sodium dicyanamide , has a known chemical formula of C₂N₃Na. fda.gov Cadmium(II), a group 12 metal, readily forms coordination polymers with the dca ligand. mdpi.comacs.org For instance, catena-[Cd(µ₁,₅-dca)₂(4-MOP-NO)₂] features a 1D polymeric chain structure analogous to its Mn(II) and Co(II) counterparts. mdpi.com The coordination chemistry of dicyanamide with Group 13 elements like gallium has not been specifically detailed in available literature, though the general coordination chemistry of Gallium(III) is well-established with various other ligands, typically forming octahedral or tetrahedral complexes. nih.govmdpi.comresearchgate.netbg.ac.rsnih.gov

Lanthanide/Actinide Metals: The synthesis of lanthanide coordination polymers is an active area of research, with a focus on designing structures with specific photophysical properties. rsc.orgrsc.orgacs.orgresearchgate.net However, specific examples of lanthanide complexes featuring the this compound ligand as a primary linker are not well-documented in the surveyed literature.

In contrast, at least one actinide complex has been successfully synthesized and characterized. The dinuclear uranyl complex, [UO₂(dca)(OP(NMe₂)₃)₂]₂(μ-dca)₂, represents the first structurally characterized actinide dicyanamide complex. In this structure, two uranyl centers are bridged by dicyanamide ligands, forming a 12-membered U-N-C ring. acs.org

Electronic and Magnetic Properties of this compound Coordination Compounds

The electronic and magnetic properties of these coordination compounds are intrinsically linked to the nature of the metal ion, its coordination geometry, and the electronic structure of the this compound ligand itself.

Ligand Field Theory (LFT) provides a framework for understanding the d-orbital splitting in transition metal complexes, which dictates their spectroscopic and magnetic properties. The dicyanamide ligand coordinates through nitrogen atoms, placing it in the spectrochemical series. UV/Vis spectroscopy of complexes like Ni(NH₃)₂[N(CN)₂]₂ indicates that the dicyanamide moiety acts as a medium-field ligand. mdpi.com

In an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two sets: the lower-energy t₂g (dxy, dyz, dxz) orbitals and the higher-energy eg* (dz², dx²-y²) orbitals. The energy separation between these levels is denoted as Δo (the ligand field splitting parameter). As a medium-field ligand, dicyanamide induces a moderate Δo, which can lead to either high-spin or low-spin complexes depending on the specific metal ion and its oxidation state.

From a Molecular Orbital (MO) perspective, the formation of a coordination complex involves the interaction of metal valence orbitals (d, s, and p) with the frontier orbitals of the ligands. The nitrogen lone pairs of the dicyanamide ligand form σ-bonds with the metal's eg, a₁g, and t₁u orbitals. The π-system of the dicyanamide ligand, which involves the nitrile groups and the central nitrogen, can participate in π-bonding with the metal's t₂g orbitals. This interaction is crucial for understanding the magnetic coupling in polymeric structures, as the ligand can mediate electronic communication between metal centers. mdpi.com Density Functional Theory (DFT) calculations on bridged dicyanamido-metal(II) complexes have shown that the strength of the d-orbital overlap between the metal center and the dca ligand influences the structural rigidity and magnetic properties. mdpi.com

Spectroscopic techniques are vital for characterizing this compound complexes and probing the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: The dicyanamide anion exhibits characteristic strong IR absorption bands corresponding to the stretching vibrations of its nitrile groups. The key vibrations are:

νₐₛ(C≡N): Asymmetric stretching, typically around 2232 cm⁻¹.

νₛ(C≡N): Symmetric stretching, typically around 2179 cm⁻¹.

νₛ + νₐₛ(N-C): A combination band around 2286 cm⁻¹. mdpi.com

Upon coordination to a metal center, the positions of these bands, particularly the ν(C≡N) stretching frequencies, can shift. These shifts provide evidence of coordination and can sometimes give insight into the coordination mode of the ligand. For example, in a series of Co(II), Mn(II), and Cd(II) complexes, these bands were observed at slightly shifted positions (e.g., 2290, 2232, and 2172 cm⁻¹ for the Co(II) complex), confirming the interaction between the metal and the ligand. mdpi.com

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of transition metal-dicyanomethylenecyanamide complexes are typically characterized by two main types of electronic transitions:

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital (t₂g in octahedral geometry) to a higher-energy d-orbital (eg*). These transitions are typically weak and occur in the visible region, giving rise to the characteristic colors of many transition metal complexes.

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) bands are common.

The positions and intensities of these bands provide information about the coordination geometry, the metal's oxidation state, and the ligand field strength of the this compound ligand. mdpi.com

Reactivity and Catalytic Applications of this compound Metal Complexes

The reactivity of metal-dicyanomethylenecyanamide complexes is an emerging area of interest, with potential applications in catalysis and materials science. The robust, often polymeric nature of these compounds makes them attractive candidates for heterogeneous catalysts.

Catalysis: Coordination polymers, including those based on dicyanamide, have been investigated as heterogeneous catalysts for organic reactions. For example, some coordination polymers have shown catalytic activity in Knoevenagel condensation reactions, which involve the condensation of aldehydes with active methylene (B1212753) compounds. nih.govresearchgate.netcjsc.ac.cnmdpi.com While specific, detailed studies on dicyanamide-based catalysts for this reaction are limited, the structural features of porous metal-dicyanamide frameworks, which can possess Lewis acidic metal sites, suggest their potential in this area. acs.org

Electrocatalysis: Materials derived from dicyanamide-containing precursors have shown promise in electrocatalysis. For instance, porous carbon-coated nickel/molybdenum carbide (Ni/β-Mo₂C@PC), synthesized using dicyandiamide (B1669379) as a blowing agent and carbon/nitrogen source, has been demonstrated as an effective and stable electrocatalyst for the hydrogen evolution reaction (HER) across a wide pH range. acs.org Similarly, a 3D cobalt-dicyanamide coordination polymer has been used as a template to prepare a 2D layered hydroxide-based catalyst for light-driven hydrogen evolution, showing high activity. acs.org

Energetic Materials: Metal-organic frameworks (MOFs) incorporating the dicyanamide linker have been synthesized and investigated as high-energy materials. These MOFs can act as hypergolic fuels, igniting spontaneously upon contact with an oxidizer like white fuming nitric acid. rsc.orgresearchgate.netacs.orgnih.gov Bimetallic MOFs, such as CoNi(EIM)₂(DCA)₂, have been shown to have excellent catalytic performance in promoting the ignition of ionic liquid fuels. researchgate.net

Unable to Generate Article on "this compound" Due to Lack of Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, no information could be found on the chemical compound "this compound." As a result, it is not possible to generate the requested article on its coordination chemistry, role in small molecule activation, and catalytic activity in organic transformations.

The term "this compound" does not correspond to a recognized compound in the chemical literature. Searches for this specific name, as well as structurally related keywords, did not yield any publications detailing its synthesis, characterization, or chemical properties. It is possible that the name is incorrect, refers to a hypothetical molecule, or is a very new compound that has not yet been described in published research.

Scientific articles rely on a foundation of existing research to provide accurate and verifiable information. Without any data on the synthesis and isolation of this compound, its behavior as a ligand in coordination complexes, or its potential catalytic applications, any attempt to write the requested article would be speculative and would not meet the standards of scientific accuracy.

Researchers interested in this or similar chemical structures may find relevant information by exploring the coordination chemistry of related, well-documented ligands such as:

Dicyanamide: [N(CN)₂]⁻

Tricyanomethanide: [C(CN)₃]⁻

Other nitrogen-containing cyano ligands.

It is recommended to verify the chemical name and structure of the compound of interest. If "this compound" is a novel compound, its synthesis and characterization would need to be reported in the scientific literature before its coordination chemistry and catalytic properties can be investigated and described.

Emerging Applications and Interdisciplinary Research Directions for Dicyanomethylenecyanamide

Dicyanomethylenecyanamide in Advanced Materials Science

The incorporation of the dicyanomethylene moiety into larger molecular frameworks can impart novel properties, leading to the development of advanced materials with tailored functionalities.

Functional Organic Materials and Polymers

While research specifically detailing the polymerization of this compound is nascent, the broader class of dicyanomethylene-containing polymers has shown significant promise. The strong electron-accepting nature of the dicyanomethylene group can be harnessed to create materials with interesting optical and electronic properties. For instance, the introduction of dicyanomethylene groups into polymer chains can influence the material's charge transport characteristics, making them relevant for applications in organic electronics.

Derivatives of 4-dicyanomethylene-4H-pyran have been utilized to create functional polystyrenes that exhibit aggregation-induced emission (AIE). researchgate.netrsc.org For example, when a pyran derivative with strong charge transfer characteristics was incorporated into a polystyrene chain, the resulting functional polymer emitted strong red light in an aggregated state with a quantum yield of 37%. researchgate.netrsc.org This highlights the potential for developing novel light-emitting polymers by functionalizing them with dicyanomethylene-based chromophores.

The dicyanomethylene group's reactivity also allows for its incorporation into various polymer backbones, potentially leading to materials with enhanced thermal stability, and specific electrochemical properties. The development of functional aromatic polyamides, for instance, has led to high-performance materials with exceptional mechanical strength and thermal resistance, and the inclusion of highly polar or reactive groups can further tune their properties for applications such as electrochromic devices. mdpi.com

Composites and Hybrid Materials

The integration of this compound or its derivatives into composite and hybrid materials represents a promising avenue for creating materials with synergistic properties. The polar nature of the cyano groups can enhance the interfacial adhesion between organic and inorganic components in a composite, leading to improved mechanical and thermal properties.

For example, dicyanomethylene-4H-pyran (DCM) derivatives have been blended with montmorillonite (B579905) (MMT), a type of clay, to prepare fluorescent developers for latent fingerprints. frontiersin.orgnih.gov By incorporating a DCM derivative with strong solid-state emission into the MMT matrix, a low-cost and high-contrast developer was created, reducing the required amount of the fluorescent material to as low as 3%. frontiersin.orgnih.gov This demonstrates the potential of using dicyanomethylene compounds as functional components in hybrid materials for forensic applications.

Supramolecular Assemblies and Architectures Involving this compound

The ability of molecules to spontaneously organize into well-defined, higher-order structures is a cornerstone of supramolecular chemistry. The dicyanomethylene group, with its distinct electronic and steric features, can play a crucial role in directing these self-assembly processes.

Self-Assembly Processes

The dicyanomethylene group can act as a versatile building block in the design of molecules that undergo self-assembly. The π-accepting nature of this group, coupled with the potential for non-covalent interactions involving the cyano moieties, can drive the formation of ordered aggregates in solution or in the solid state. rsc.org The design of flexible dicyanomethylene compounds has shown that the spacers connecting the functional groups significantly influence the crystal packing. rsc.org

Research on dicyanomethylene-containing pyran derivatives has shown that their aggregation behavior can be controlled to achieve desired optical properties. researchgate.net For instance, some derivatives exhibit aggregation-caused quenching (ACQ) of fluorescence, while others display aggregation-induced emission (AIE). researchgate.netrsc.org This control over the self-assembly process is critical for developing materials for optoelectronic and biological applications.

Non-Covalent Interactions and Crystal Engineering

Crystal engineering focuses on the rational design of crystalline solids with desired structures and properties, relying on a thorough understanding of intermolecular interactions. The dicyanomethylene group offers several handles for crystal engineering, including hydrogen bonding (if suitable donors are present in the molecule or co-crystallizing agent) and dipole-dipole interactions.

Studies on flexible dicyanomethylene compounds have revealed that the size and parity (even or odd number of atoms) of spacer units connecting the dicyanomethylene groups are more critical for crystal packing than the chemical nature of the spacers themselves. rsc.org The nitrogen atoms of the cyano groups are negatively charged, while hydrogen atoms on adjacent spacers can be positively charged, leading to electrostatic interactions that guide the three-dimensional packing. rsc.org The ability of the dicyanomethylene group to act as a π-acceptor also makes it a candidate for forming coordination polymers. rsc.org

The crystal structure of 2-dicyanomethylene-1,3-bis(ferrocenylmethyl)-1,3-diazolidine showcases the influence of the dicyanovinyl diamine fragment's electronic properties on bond distances. rsc.org Furthermore, the crystal structure of 1,3-Bis(dicyanomethylene) croconate salt reveals how dianions can form stacks, with alternating perpendicular distances between the planar rings. nih.gov

Compound ClassKey Structural FeatureInfluence on Supramolecular AssemblyReference
Flexible Dicyanomethylene CompoundsGlycol or alkyl spacers of varying lengthsSpacer size and parity are crucial for crystal packing; exhibit blue emission in solid state and solution. rsc.org
4-Dicyanomethylene-2,6-distyryl-4H-pyran DerivativesVaried charge transfer characteristicsCan be designed to exhibit either aggregation-caused quenching or aggregation-induced emission. researchgate.netrsc.org
2-dicyanomethylene-1,3-bis(ferrocenylmethyl)-1,3-diazolidineDicyanovinyl diamine fragment with ferrocenyl groupsPolarization due to electron-donating nitrogen and electron-accepting cyano groups affects bond distances. rsc.org
1,3-Bis(dicyanomethylene) croconate saltPlanar, pentagonal ring with two =C(CN)2 groupsDianions form stacks along the a-axis with alternating interplanar distances. nih.gov

This compound in Sensor Technology and Molecular Recognition

The electron-withdrawing properties of the dicyanomethylene group make it a valuable component in the design of chemical sensors and molecular recognition systems. Changes in the electronic environment of this group upon interaction with an analyte can lead to a detectable signal, such as a change in color or fluorescence.

Dicyanomethylene-4H-pyran (DCM) derivatives have been extensively studied as fluorescent probes. frontiersin.org Their photophysical properties, including large Stokes shifts and tunable near-infrared emission, are often governed by an intramolecular charge transfer (ICT) mechanism. frontiersin.orgnih.gov By modifying the DCM core, sensors for various species, including ions, have been developed. frontiersin.org For instance, a patent describes a compound and a chemical sensor for detecting cyanide ions, amine-based compounds, or copper ions, where the interaction with the analyte leads to a measurable response. google.com

Colorimetric sensor arrays can be used for the molecular recognition and discrimination of various analytes, including amines. illinois.edu While not specifically mentioning this compound, the principles of using dyes that change color based on different types of molecular interactions (such as acidity/basicity and polarity) are relevant. illinois.edu The dicyanomethylene group, with its strong dipole moment, could be integrated into such systems to enhance selectivity.

The development of synthetic heteropolymers that form a selective corona phase on single-walled carbon nanotubes for molecular recognition offers another promising direction. landrylab.com These complexes can act as sensors by modulating the near-infrared photoemission of the nanotubes upon analyte binding. landrylab.com The specific chemical structure of the heteropolymer determines the recognition capability, and incorporating a dicyanomethylene moiety could be a strategy to tune the binding affinity for specific target molecules.

Sensor TypeTarget Analyte(s)Principle of OperationReference
Fluorescent Probes (DCM-based)Various ions and biological moleculesIntramolecular Charge Transfer (ICT) leading to changes in fluorescence. frontiersin.org
Chemical SensorCyanide ion, amine-based compounds, copper ionFormation of a complex with the analyte leading to a detectable signal. google.com
Colorimetric Sensor ArrayAmines and other volatile organic compoundsDifferential color changes of an array of dyes upon exposure to the analyte. illinois.edu
Carbon Nanotube-based SensorRiboflavin, L-thyroxine, oestradiolMolecular recognition by a polymer corona phase on the nanotube, modulating its near-infrared fluorescence. landrylab.com

Design Principles for Chemosensors

The design of chemosensors based on dicyanomethylene-containing compounds often revolves around the principle of creating a donor-π-acceptor (D–π–A) system. In this architecture, the dicyanomethylene group serves as a potent electron acceptor. The core design principles for creating effective chemosensors using a this compound framework include:

Intramolecular Charge Transfer (ICT): A fundamental principle is the establishment of an ICT process within the molecule. This is achieved by coupling the electron-withdrawing dicyanomethylene group with an electron-donating moiety through a π-conjugated bridge. The absorption and emission properties of such molecules are highly sensitive to their electronic environment. Interaction with an analyte can modulate the ICT process, leading to a detectable optical response, such as a change in color (colorimetric) or fluorescence intensity/wavelength (fluorometric).

Analyte Recognition Site: A specific site for binding the target analyte must be incorporated into the chemosensor's structure. This can be achieved by functionalizing the molecule with a group that has a high affinity for the analyte of interest. For instance, the nitrogen atom of the cyanamide (B42294) group could potentially act as a binding site for certain metal ions or other electrophilic species.

Fluorophore Selection: The choice of the core fluorophore is critical. The dicyanomethylene group itself is a key component of many chromophores and fluorophores. For fluorescent sensors, the molecule must exhibit a significant change in its fluorescence properties upon binding to the analyte. This can be a "turn-on" or "turn-off" response, or a ratiometric change where the ratio of fluorescence intensities at two different wavelengths is measured.

Solubility and Biocompatibility: For applications in biological systems, the chemosensor must be soluble in aqueous media and exhibit low toxicity. This can be achieved by introducing hydrophilic groups into the molecular structure.

The following table summarizes key design considerations for this compound-based chemosensors:

Design PrincipleKey ConsiderationDesired Outcome
Electronic Architecture Donor-π-Acceptor (D–π–A) SystemEfficient Intramolecular Charge Transfer (ICT)
Analyte Interaction Incorporation of a specific recognition moietyHigh selectivity and sensitivity for the target analyte
Signal Transduction Modulation of ICT upon analyte bindingObservable change in color or fluorescence
Environmental Compatibility Introduction of solubilizing groupsApplicability in aqueous and biological environments

Selective Binding and Detection Mechanisms

The selective binding and detection mechanisms of chemosensors derived from dicyanomethylene-containing molecules are diverse and tailored to the specific analyte. The inherent reactivity of the dicyanomethylene and cyanamide groups provides several avenues for selective detection.

Nucleophilic Addition to the Dicyanomethylene Group: The dicyanomethylene group, being strongly electron-withdrawing, renders the α-carbon of the vinyl group susceptible to nucleophilic attack. This mechanism is particularly effective for the detection of nucleophilic anions like cyanide (CN⁻). The addition of the nucleophile disrupts the π-conjugation of the molecule, leading to a significant change in its absorption and emission spectra. This forms the basis for highly selective "turn-off" or ratiometric sensors for specific anions. For example, a dicyanovinyl-substituted benzofurazan (B1196253) derivative has been shown to act as a ratiometric chemosensor for cyanide through the nucleophilic addition of cyanide to the dicyanovinyl group, which blocks the ICT process.

Coordination with Metal Ions: The nitrogen atoms in the cyanamide group and the dicyanomethylene group can act as potential coordination sites for metal ions. The binding of a metal ion can perturb the electronic structure of the molecule, leading to a change in its photophysical properties. The selectivity of the sensor can be tuned by modifying the steric and electronic environment around the binding site to favor coordination with a specific metal ion.

Hydrogen Bonding Interactions: The cyanamide group can participate in hydrogen bonding interactions with specific analytes. This can be utilized to design sensors for molecules that can act as hydrogen bond donors or acceptors. The formation of hydrogen bonds can alter the electronic distribution within the chemosensor molecule, resulting in a detectable signal.

The table below outlines the primary mechanisms for selective detection using dicyanomethylene-based chemosensors:

Detection MechanismTarget Analyte TypePrinciple of Operation
Nucleophilic Addition Nucleophilic Anions (e.g., CN⁻)Disruption of π-conjugation and ICT upon covalent bond formation.
Metal Coordination Metal IonsPerturbation of electronic structure upon coordination with nitrogen atoms.
Hydrogen Bonding Molecules with H-bond donor/acceptor sitesModulation of electronic properties through non-covalent interactions.

Future Perspectives and Grand Challenges in Dicyanomethylenecyanamide Research

Integration of Artificial Intelligence and Machine Learning in Dicyanomethylenecyanamide Discovery

The vastness of chemical space, estimated to contain over 10^60 molecules, presents a formidable challenge for the discovery of new materials and molecules. researchgate.net Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools to navigate this complexity, accelerating the design and discovery of compounds with desired properties. arxiv.orgresearchgate.net For a molecule like this compound, AI and ML can play a pivotal role in overcoming the limitations of traditional, intuition-driven research.

A primary application of AI in this context is the prediction of molecular properties . By training ML models on large datasets of known compounds, it is possible to predict the physicochemical, electronic, and even biological properties of novel this compound derivatives without the need for their physical synthesis and characterization. mdpi.com This predictive power allows for the rapid screening of vast virtual libraries, identifying promising candidates for specific applications. For instance, ML models could be trained to identify derivatives with optimal electronic properties for use in organic electronics or with specific binding affinities for biological targets.

Furthermore, generative models in AI can be employed for the de novo design of this compound-based structures. arxiv.org These models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying rules of chemical bonding and structure from existing chemical data. They can then generate novel molecular architectures that incorporate the this compound scaffold but are optimized for a specific function, such as enhanced thermal stability or specific light-absorption characteristics. researchgate.net

Another significant challenge where AI can contribute is in synthetic route prediction . AI tools can analyze the complex structure of this compound and its derivatives to propose viable and efficient synthetic pathways. This not only accelerates the discovery process but also aligns with the principles of green chemistry by identifying more efficient and less wasteful reactions.

Table 1: Potential AI/ML Applications in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Property Prediction Using trained models to forecast electronic, optical, and biological properties of new derivatives.Rapidly identifies high-potential candidates from virtual libraries, reducing experimental costs.
De Novo Design Employing generative models to create novel molecular structures with optimized properties.Expands the accessible chemical space around the this compound core. arxiv.org
Synthetic Route Planning Algorithms that suggest efficient and novel synthetic pathways to target molecules.Accelerates synthesis and facilitates the creation of complex architectures.
Spectra Prediction Predicting spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds.Facilitates faster confirmation of synthesized structures.

The integration of AI and ML promises to revolutionize the exploration of this compound chemistry, enabling a more rational and efficient design-build-test-learn cycle.

Addressing Synthetic Efficiency and Atom Economy in this compound Chemistry

A significant hurdle in the practical application of complex molecules like this compound is the efficiency of their synthesis. The principles of green chemistry , particularly atom economy and synthetic efficiency , present a grand challenge for chemists working on this highly functionalized compound.

Atom economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scielo.br Reactions with high atom economy minimize the generation of waste, which is both environmentally and economically beneficial. For a molecule rich in functional groups like this compound, synthetic routes often involve multiple steps and the use of protecting groups, which can lead to poor atom economy.

Table 2: Comparison of Hypothetical Reaction Types for this compound Synthesis

Reaction TypeGeneral TransformationAtom EconomyImplication for this compound
Addition A + B → C100%Ideal for incorporating cyano groups without generating byproducts.
Cycloaddition A + B → C (cyclic)100%A powerful, atom-economical method for constructing ring systems incorporating the dicyano-methylene moiety. nih.govnih.gov
Substitution A-B + C → A-C + B< 100%Often unavoidable but generates stoichiometric byproducts, lowering overall efficiency.
Elimination A → B + C< 100%Inherently atom-uneconomical as part of the starting material is lost as waste.

Future research must focus on developing synthetic strategies that maximize atom economy. This includes the exploration of catalytic methods that can facilitate the direct installation of cyano groups with minimal waste. scielo.brthieme-connect.com For example, developing catalysts for the direct cyanation of C-H bonds would represent a significant advance over traditional methods that rely on pre-functionalized substrates.

Exploration of Unconventional Reactivity and Novel this compound Architectures

The unique electronic structure of this compound, characterized by a high density of π-electrons and strongly electron-withdrawing groups, suggests the potential for unconventional reactivity that goes beyond its expected functional group chemistry. A major challenge and opportunity lie in harnessing this reactivity to construct novel molecular architectures.

One promising avenue is the exploration of its radical chemistry . Dicyanomethyl radicals have been shown to participate in reversible C-C bond formation, a principle that underpins dynamic covalent chemistry. nih.gov It is conceivable that this compound could be a precursor to similar radical species, which could then be used in the self-assembly of complex supramolecular structures or dynamic materials.

The participation of the typically unreactive cyano group in pericyclic reactions represents another area of unconventional reactivity. nih.gov Research could explore whether the cyano groups of this compound can act as dienophiles or enophiles in intramolecular cycloadditions, providing novel and atom-economical pathways to complex heterocyclic and polycyclic systems.

Furthermore, the dicyanomethylene and cyanamide (B42294) moieties are excellent candidates for acting as ligands in coordination chemistry . nih.govrsc.org The nitrogen atoms of the cyano groups can coordinate to metal centers, opening up the possibility of creating a wide range of novel architectures, including:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound as a building block could lead to porous materials with potential applications in gas storage, separation, and catalysis.

Metallamacrocycles: The directed coordination of the ligand to metal centers could be used to construct discrete, shape-persistent macrocycles with defined cavities. nih.gov

Functional Dyes and Sensors: The coordination of metal ions can significantly perturb the electronic structure of the ligand, leading to changes in color or fluorescence. This could be exploited to create selective sensors for specific metal ions. rsc.org

The challenge lies in controlling the coordination mode and stoichiometry to predictably assemble these novel architectures.

Interfacing this compound Chemistry with Other Scientific Disciplines

The full potential of this compound will only be realized through interdisciplinary research that connects its fundamental chemistry to applications in other fields. A grand challenge is to establish these connections and demonstrate the utility of this compound beyond the realm of synthetic chemistry.

Materials Science: The strong electron-accepting nature of the dicyanomethylene group makes its derivatives promising candidates for applications in organic electronics. researchgate.netfrontiersin.org

Organic Solar Cells (OSCs): Dicyanomethylene-containing compounds have been used as non-fullerene acceptors in OSCs. researchgate.net this compound derivatives could be designed to have tailored energy levels (HOMO/LUMO) to optimize charge separation and transport in photovoltaic devices.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes: The intramolecular charge transfer (ICT) characteristics of dicyanomethylene derivatives can lead to strong fluorescence, often in the near-infrared (NIR) region. frontiersin.org This makes them suitable for use as emitters in OLEDs or as fluorescent probes for biological imaging.

Medicinal Chemistry and Chemical Biology: The cyanamide functional group is present in a number of biologically active compounds. nih.govacs.orgchemicalbook.com

Enzyme Inhibition: The electrophilic nature of the nitrile groups and the potential for the molecule to act as a ligand for metalloenzymes suggest that this compound derivatives could be explored as enzyme inhibitors.

Bioconjugation: The reactivity of the functional groups could be harnessed to attach the molecule to biomolecules, enabling its use as a tag or a probe in biological systems.

Coordination Chemistry: As mentioned previously, the ability of this compound to act as a ligand for metal ions provides a strong interface with inorganic and coordination chemistry. nih.govpsu.edudergipark.org.tr This could lead to the development of new catalysts, magnetic materials, or therapeutic agents where the metal complex is the active species.

Bridging the gap between the synthesis of these novel compounds and their functional testing in these diverse applications will require close collaboration between synthetic chemists, materials scientists, biologists, and physicists.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.